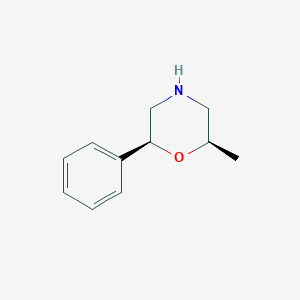
1-bromo-1-ethynylcyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-1-ethynylcyclopropane (1-BECP) is an organic compound with the molecular formula C3H3Br. It is a cyclopropane derivative with a bromine atom attached to the ethynyl group. 1-BECP is a highly reactive compound that has been used in a variety of applications, including organic synthesis, analytical chemistry, and biochemistry.
科学的研究の応用
1-bromo-1-ethynylcyclopropane has been used in a variety of scientific research applications, including organic synthesis, analytical chemistry, and biochemistry. In organic synthesis, this compound can be used as a reagent for the synthesis of a variety of compounds, including heterocycles and other cyclopropanes. In analytical chemistry, this compound has been used as a probe for the detection of reactive intermediates in organic reactions. In biochemistry, this compound has been used to study the structure and function of proteins, as well as to study the mechanism of action of enzymes.
作用機序
The mechanism of action of 1-bromo-1-ethynylcyclopropane is not yet fully understood. It is believed that the bromine atom attached to the ethynyl group can act as a nucleophile, allowing it to react with the carbonyl group of a substrate molecule, leading to the formation of a cyclopropane ring. This reaction is thought to be catalyzed by a base, such as sodium hydride.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, studies have shown that this compound can act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. In addition, this compound has been shown to have antimicrobial activity against certain bacteria and fungi.
実験室実験の利点と制限
1-bromo-1-ethynylcyclopropane has several advantages for use in laboratory experiments. It is a highly reactive compound, allowing it to be used in a variety of reactions. In addition, this compound is relatively inexpensive and readily available. However, this compound is highly toxic and should be handled with care.
将来の方向性
1-bromo-1-ethynylcyclopropane has a variety of potential future applications. It could be used to develop new synthetic methods for the synthesis of heterocycles and other cyclopropanes. In addition, this compound could be used to study the structure and function of proteins, as well as to study the mechanism of action of enzymes. Finally, this compound could be used to develop new antimicrobial agents for the treatment of infectious diseases.
合成法
1-bromo-1-ethynylcyclopropane can be synthesized through a variety of methods. The most common method is the reaction of 1-bromo-1-ethynylbenzene with 1,3-dibromopropene in the presence of a base such as sodium hydride. Other methods include the reaction of 1-bromo-1-ethynylbenzene with 3-bromopropene in the presence of a base, and the reaction of 1-bromo-1-ethynylbenzene with 1-bromo-3-chloropropene in the presence of a base.
特性
| { "Design of the Synthesis Pathway": "The synthesis of 1-bromo-1-ethynylcyclopropane can be achieved through a multi-step process involving the conversion of readily available starting materials.", "Starting Materials": [ "Cyclopropane", "Sodium amide", "Bromoethyne", "Diethyl ether", "Hydrogen bromide" ], "Reaction": [ "Step 1: Cyclopropane is treated with sodium amide in diethyl ether to form the corresponding cyclopropyl sodium salt.", "Step 2: Bromoethyne is added to the reaction mixture and allowed to react with the cyclopropyl sodium salt to form 1-bromo-1-ethynylcyclopropane.", "Step 3: The reaction mixture is then treated with hydrogen bromide to quench any remaining sodium amide and to protonate the bromoalkyne product.", "Step 4: The product is isolated and purified through standard techniques such as distillation or chromatography." ] } | |
CAS番号 |
2763756-15-4 |
分子式 |
C5H5Br |
分子量 |
145 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



